molecular formula C₁₈H₂₂D₄O₄ B1153518 n-Hexyl 4-Methyl-2-pentyl Phthalate-d4

n-Hexyl 4-Methyl-2-pentyl Phthalate-d4

Cat. No.: B1153518
M. Wt: 310.42
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hexyl 4-Methyl-2-pentyl Phthalate-d4 is a deuterated isotopically labeled compound serving as a critical internal standard in the accurate quantification of phthalic acid esters (PAEs) during analytical research . Phthalates are synthetic chemicals widely used as plasticizers to improve the flexibility and durability of plastics, leading to their ubiquitous presence in the environment and the food chain . Research into phthalate exposure is of significant scientific interest due to studies associating them with potential carcinogenic properties and health risks such as endocrine disruption . The use of this deuterated analog allows researchers to employ high-resolution analytical techniques, such as gas chromatography or liquid chromatography coupled with mass spectrometry, to achieve precise and reliable tracking and measurement of target phthalates and their metabolites in complex matrices, including environmental, food, and biological samples . This compound is essential for developing reliable methods to monitor phthalate levels at trace concentrations, supporting advanced toxicological and environmental research aimed at understanding the impact and mitigating the risks of these compounds.

Properties

Molecular Formula

C₁₈H₂₂D₄O₄

Molecular Weight

310.42

Synonyms

1,2-Benzenedicarboxylic Acid 1-Hexyl 2-(4-Methyl-2-pentyl) Ester-d4; 

Origin of Product

United States

Analytical Methodologies for the Quantification and Identification of N Hexyl 4 Methyl 2 Pentyl Phthalate D4

Advanced Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is paramount to isolate n-Hexyl 4-Methyl-2-pentyl Phthalate-d4 and other target phthalates from complex matrices, minimize interference, and concentrate the analytes for sensitive detection. mdpi.com Given the ubiquitous nature of phthalates, stringent measures are necessary to prevent laboratory contamination. cdc.govresearchgate.net This includes using scrupulously cleaned glassware, high-purity solvents, and avoiding all contact with plastic materials during sample handling and preparation. researchgate.netthermofisher.com

Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Pressurized Liquid Extraction)

The choice of extraction method is contingent on the sample matrix (e.g., liquid, solid, fatty food) and the specific analytical objectives.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of phthalates from aqueous samples like drinking water and beverages. gcms.czmdpi.commdpi.com It offers advantages such as high recovery rates, good reproducibility, and reduced solvent consumption compared to traditional methods. gcms.czresearchgate.net Reversed-phase cartridges, particularly C18, are commonly employed due to the physicochemical properties of phthalates. mdpi.com Automated SPE systems can further enhance efficiency and reduce manual labor. gcms.czthermofisher.com

Liquid-Liquid Extraction (LLE): LLE remains a conventional and effective method for extracting phthalates from various liquid samples, including alcoholic beverages and non-fatty liquids. mdpi.comni.ac.rseuropa.eu The process typically involves partitioning the phthalates from the aqueous phase into a water-immiscible organic solvent like n-hexane, chloroform, or isooctane. ni.ac.rseuropa.eu For more complex matrices such as milk, a preliminary step to remove lipids may be required before extraction. pjoes.com While simple and customizable, LLE can be time-consuming and require significant volumes of organic solvents. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a powerful technique for extracting phthalates from solid and semi-solid samples. thermofisher.comnih.gov This method utilizes solvents at elevated temperatures (40–200 °C) and pressures (1500–2000 psi), which enhances extraction efficiency and reduces extraction time and solvent usage. thermofisher.comnih.govresearchgate.net PLE can be automated, improving reproducibility and sample throughput. nih.govresearchgate.net

Below is a table summarizing the applications of these extraction methods for phthalate (B1215562) analysis.

Interactive Data Table: Comparison of Extraction Methods for Phthalate Analysis
Extraction Method Typical Matrices Advantages Common Solvents
Solid-Phase Extraction (SPE) Drinking water, beverages, aqueous samples gcms.czmdpi.commdpi.com High recovery, good reproducibility, reduced solvent use gcms.czresearchgate.net Methanol, Acetonitrile mdpi.com
Liquid-Liquid Extraction (LLE) Non-fatty liquids, alcoholic beverages ni.ac.rseuropa.eu Simplicity, effective for simple matrices mdpi.com n-Hexane, Dichloromethane, Chloroform thermofisher.comni.ac.rseuropa.eu
Pressurized Liquid Extraction (PLE) Solid and semi-solid samples, particulated material thermofisher.comnih.gov Fast, efficient, reduced solvent consumption thermofisher.comnih.govresearchgate.net Solvent mixtures depending on the matrix thermofisher.com

Clean-up Procedures (e.g., Gel Permeation Chromatography, Solid-Phase Dispersion)

Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds, such as lipids and waxes, especially from complex food and environmental samples. nih.govepa.gov

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique highly effective for separating large molecules like lipids from the smaller phthalate molecules. nih.govwikipedia.orglucideon.com This method is particularly useful for the clean-up of extracts from fatty foods. nih.govepa.gov The sample is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules like phthalates are retained longer, allowing for their separation. wikipedia.org

Solid-Phase Dispersion: While not as commonly detailed under this specific name for phthalates, the principles are applied in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves an extraction and a subsequent dispersive solid-phase extraction (d-SPE) clean-up step. mdpi.com This involves adding sorbents to the extract to remove specific interferences.

Derivatization Strategies (if applicable for enhanced detection)

For the analysis of phthalate diesters like n-Hexyl 4-Methyl-2-pentyl Phthalate, derivatization is generally not required for gas or liquid chromatography analysis. oregonstate.edu However, when analyzing their metabolites, which are more polar and less volatile, derivatization can be employed. nih.govresearchgate.net This process chemically modifies the analytes to improve their volatility and thermal stability for GC analysis. youtube.com For instance, silylation is a common derivatization technique for the monoester metabolites of phthalates. youtube.com Recent advancements have also focused on developing GC-MS methods that can analyze these polar metabolites without the need for a derivatization step, simplifying the analytical procedure. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and subsequent quantification of this compound and other phthalates. Gas chromatography and liquid chromatography are the most prevalent techniques. researchgate.netepa.gov

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of phthalates. nih.govoregonstate.educornerstoneanalytical.com GC offers excellent separation efficiency for these semi-volatile compounds. restek.com The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for any analyte loss during sample preparation and injection variability. oiv.int

The selection of the GC column's stationary phase is crucial for achieving optimal separation of different phthalate isomers. restek.com Various stationary phases, such as Rtx-440 and Rxi-XLB, have demonstrated excellent resolution for complex phthalate mixtures. restek.com Method optimization, including temperature programming and carrier gas flow rate, can significantly reduce analysis time. restek.com

Interactive Data Table: Typical GC-MS Parameters for Phthalate Analysis

Parameter Typical Setting Purpose
Injector Temperature 250-320 °C thermofisher.comepa.gov Ensures complete volatilization of the analytes.
Column e.g., Rtx-440, Rxi-XLB, Rxi-5ms restek.com Separates individual phthalates based on their boiling points and polarity.
Carrier Gas Helium nih.gov Transports the analyte through the column.
Oven Program Temperature gradient (e.g., 150°C to 275°C) epa.gov Optimizes the separation of compounds with different volatilities.
Detector Mass Spectrometer (MS) nih.govoregonstate.edu Provides identification and quantification based on mass-to-charge ratio.

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are also powerful techniques for the determination of phthalates, often coupled with ultraviolet (UV) or mass spectrometric detection. mdpi.comnih.govthermofisher.com LC is particularly advantageous for analyzing less volatile or thermally sensitive compounds. mdpi.com

Reversed-phase chromatography is the most common mode of separation, typically using a C18 column. mdpi.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, often in a gradient elution mode to effectively separate a wide range of phthalates. nih.govthermofisher.com The use of deuterated internal standards remains essential for accurate quantification in LC-MS methods.

The following table lists the chemical compounds mentioned in this article.

Optimization of Chromatographic Parameters for the Deuterated Phthalate

The accurate analysis of this compound, a high-molecular-weight phthalate, by gas chromatography (GC) is critically dependent on the optimization of several key parameters to ensure efficient separation from matrix interferences and other related compounds. Given its use as an internal standard, its chromatographic behavior must closely mimic that of the native analyte it is intended to quantify.

A primary consideration is the choice of the GC column. For phthalate analysis, columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-5MS) are commonly employed due to their robustness and suitable selectivity for this class of semi-volatile compounds. oregonstate.edurestek.comresearchgate.net Alternative phases like the Rtx-440 and Rxi-XLB have also demonstrated excellent resolution for complex phthalate mixtures, including isomers that are challenging to separate. restek.comgcms.cz

Injector temperature is another crucial parameter. A high injector temperature, often set between 250°C and 320°C, is necessary to ensure the efficient transfer of higher molecular weight phthalates like this compound onto the column and to prevent adsorption within the injector. epa.govthermofisher.com Splitless injection is typically preferred for trace analysis to maximize the amount of analyte reaching the detector. nih.govoiv.int

The oven temperature program must be carefully controlled to achieve separation between structurally similar phthalates. restek.com A typical program starts at a lower initial temperature (e.g., 50-100°C) to focus the analytes at the head of the column, followed by a controlled ramp-up (e.g., 10-20°C per minute) to a final temperature of around 300°C or higher, which is then held to ensure elution of all high-boiling point compounds. nih.govoiv.int For instance, one method for analyzing various phthalates utilized an oven program starting at 100°C, ramping to 300°C, and holding for 8 minutes. oiv.int The carrier gas, typically helium, is maintained at a constant flow rate (e.g., 1 mL/min) to ensure reproducible retention times. oiv.int

ParameterTypical SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good selectivity and resolution for a wide range of phthalates. restek.comresearchgate.net
Injector Type SplitlessMaximizes sensitivity for trace-level detection. nih.govoiv.int
Injector Temp. 250°C - 320°CEnsures efficient vaporization and transfer of high-molecular-weight phthalates. thermofisher.com
Oven Program Initial: 50-100°C, Ramp: 10-20°C/min, Final: ~300°CBalances resolution of early-eluting compounds with timely elution of late-eluting ones. nih.govoiv.int
Carrier Gas Helium at ~1 mL/min constant flowProvides consistent and reproducible retention times. oiv.int
Detector Temp. 250°C - 300°C (MS Transfer Line)Prevents condensation of analytes before entering the mass spectrometer. oiv.int

This table represents a synthesis of typical parameters used for the GC analysis of a broad range of phthalates, which would be applicable for method development for this compound.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the definitive technique for the analysis of this compound. restek.com Its high sensitivity and specificity allow for reliable detection and quantification even in complex sample matrices. oregonstate.edu

Electron Ionization (EI) Mass Spectrometry for Structural Elucidation and Quantification

Electron Ionization (EI) is the most common ionization technique used in GC-MS for phthalate analysis. researchgate.netoiv.int Under standard EI conditions (70 eV), phthalate esters undergo characteristic and extensive fragmentation. A hallmark of most phthalate esters is the formation of a highly stable protonated phthalic anhydride (B1165640) ion at a mass-to-charge ratio (m/z) of 149. restek.comresearchgate.netmdpi.comchromatographyonline.com This ion typically appears as the base peak in the mass spectrum. researchgate.netamazonaws.com

For this compound, assuming the four deuterium (B1214612) atoms are located on the benzene ring (a common labeling scheme for deuterated phthalate standards), this characteristic fragment ion would be observed at m/z 153. Other significant fragments result from the cleavage of the alkyl chains. amazonaws.comlibretexts.org However, the molecular ion ([M]⁺) peak for higher-molecular-weight phthalates is often very weak or entirely absent in EI spectra, making molecular weight confirmation difficult with this technique alone. chromatographyonline.comamazonaws.com

For quantification, Selected Ion Monitoring (SIM) mode is employed. oregonstate.eduthermofisher.com Instead of scanning the full mass range, the mass spectrometer is set to monitor only a few specific, characteristic ions. This dramatically increases sensitivity and selectivity. For this compound, the quantification ion would likely be a unique, abundant fragment, while the ion at m/z 153 could serve as a qualifier ion to confirm identity.

Compound TypeCharacteristic EI Fragment Ionm/zNotes
Most Phthalate Esters[C₈H₅O₃]⁺ (Protonated Phthalic Anhydride)149Typically the base peak, used for screening and as a qualifier ion. restek.comchromatographyonline.com
Ring-Deuterated (d4) Phthalate Esters[C₈HD₄O₃]⁺153Expected characteristic fragment for standards like this compound.
Dimethyl Phthalate[M-OCH₃]⁺163An exception to the m/z 149 rule, where loss of a methoxy group is favored. mdpi.com

This table illustrates the primary fragment ions observed in Electron Ionization Mass Spectrometry for phthalates.

Chemical Ionization (CI) Mass Spectrometry Applications

To overcome the limitation of the weak or absent molecular ion in EI-MS, Chemical Ionization (CI) can be used. researchgate.net CI is a "softer" ionization technique that results in less fragmentation. When using a reagent gas like ammonia, phthalate esters readily form a protonated molecule, [M+H]⁺, which is often the base peak in the spectrum. amazonaws.com This provides clear confirmation of the molecular weight of the compound. For this compound (molecular weight 338.47 g/mol ), the [M+H]⁺ ion would be detected at m/z 339.5. clearsynth.comusbio.net This technique is particularly valuable for confirming the identity of a compound by providing unambiguous molecular weight information that EI-MS may lack. amazonaws.com

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS) provides a higher level of selectivity and sensitivity compared to single-stage MS. sciex.com In this technique, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates background noise and chemical interferences. sciex.coms4science.at

For the analysis of this compound, an MRM transition could be established by selecting its protonated molecule [M+H]⁺ (m/z 339.5, generated via CI) or a key fragment ion from EI as the precursor. After collision-induced dissociation, a characteristic product ion would be monitored. For example, a common transition for phthalates involves the fragmentation of the precursor ion to the protonated phthalic anhydride ion (or its deuterated equivalent). oiv.intsciex.com This high degree of specificity is crucial for accurate quantification in highly complex matrices and for differentiating between isomeric compounds. sciex.com

High-Resolution Mass Spectrometry (HRMS) Approaches

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy (typically with an error of less than 5 parts per million). nih.gov This allows for the determination of an ion's elemental formula, providing a powerful tool for compound identification and confirmation. nih.govresearchgate.net For this compound (C₂₀H₂₆D₄O₄), HRMS can distinguish its molecular ion from other interfering species that may have the same nominal mass but a different elemental composition. researchgate.net For example, using an atmospheric pressure chemical ionization (APCI) source coupled with a time-of-flight (ToF) analyzer, high-molecular-weight phthalates that fragment heavily in EI can be detected as strong pseudo-molecular ions ([M+H]⁺) with high mass accuracy, confirming their identity without ambiguity. chromatographyonline.com

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for this compound

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov The fundamental application of this compound is to serve as an internal standard in IDMS methods for the quantification of its non-deuterated analogue, n-hexyl 4-methyl-2-pentyl phthalate. nih.govoiv.int

The principle involves adding a known quantity of the deuterated standard to the sample at the very beginning of the analytical procedure. nih.gov Because the deuterated standard is chemically almost identical to the native analyte, it experiences the same losses during sample extraction, cleanup, and instrumental analysis. Any variations in sample volume or matrix effects that suppress or enhance the instrument's signal will affect both the analyte and the standard equally. nih.govjst.go.jp

Quantification is not based on the absolute signal of the analyte, but on the ratio of the signal from the native analyte to the signal from the known amount of added deuterated standard. jst.go.jp For example, using GC-MS in SIM mode, one would monitor a unique ion for the native phthalate (e.g., m/z 149) and a corresponding unique ion for the d4-labeled standard (e.g., m/z 153). By measuring the ratio of these ion intensities and comparing it to a calibration curve prepared with known ratios of native and labeled standards, an extremely accurate concentration of the native analyte in the original sample can be determined. nih.govjst.go.jp

Method Validation and Quality Assurance/Quality Control (QA/QC)

The validation of an analytical method for this compound, often as part of a broader phthalate analysis, involves a thorough assessment of its performance characteristics.

Accuracy and Precision: Accuracy, representing the closeness of a measured value to the true value, and precision, indicating the degree of agreement among a series of measurements, are critical performance metrics. For phthalate analysis, including the use of deuterated internal standards, these are typically evaluated through recovery studies using spiked samples and the analysis of certified reference materials.

In a study validating a method for phthalates in indoor air, the mean recoveries of two phthalate esters added to two different adsorbents were between 91.3% and 99.9%. researchgate.net The repeatability relative standard deviations (RSDr), a measure of within-laboratory precision, and the between-laboratory reproducibility relative standard deviations (RSDR) were reported to be in the ranges that indicate good precision. jst.go.jp Specifically, for the interlaboratory validation, the RSDR values were between 5.1% and 13.1%. researchgate.net For the analysis of phthalates in wheat, a modified QuEChERS method coupled with GC/MS showed average recoveries for 14 phthalates ranging from 84.8% to 120.3%, with relative standard deviations for intra-day precision between 0.6% and 9.0%, and for inter-day precision between 1.0% and 8.6%. researchgate.net

Table 1: Example of Method Performance Data for Phthalate Analysis

Parameter Value Range Reference
Mean Recovery 91.3% - 99.9% researchgate.net
Reproducibility (RSDR) 5.1% - 13.1% researchgate.net
Intra-day Precision (RSD) 0.6% - 9.0% researchgate.net
Inter-day Precision (RSD) 1.0% - 8.6% researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of phthalates in wheat, LODs ranged from 0.1 to 2.5 μg kg⁻¹ and LOQs from 0.13 to 5.0 μg kg⁻¹. researchgate.net In another study focusing on coffee brew, the LOD and LOQ for various phthalates were determined based on the signal-to-noise ratio, with LOQs ranging from 5 to 20 μg L⁻¹. nih.gov The use of sensitive instrumentation, such as gas chromatography-mass spectrometry (GC-MS), allows for low detection limits. cornerstoneanalytical.com

Table 2: Examples of Detection and Quantification Limits for Phthalate Analysis

Matrix LOD Range LOQ Range Reference
Wheat 0.1 - 2.5 μg kg⁻¹ 0.13 - 5.0 μg kg⁻¹ researchgate.net
Coffee Brew - 5 - 20 μg L⁻¹ nih.gov

Complex sample matrices, such as food, biological fluids, and environmental samples, can introduce interferences that affect the accuracy of phthalate analysis. Matrix effects, which can either enhance or suppress the analytical signal, are a significant challenge. The co-elution of matrix components with the target analytes can interfere with their detection and quantification.

The use of deuterated internal standards like this compound is a highly effective strategy to mitigate matrix effects. mdpi.com Since the internal standard is chemically similar to the analytes of interest, it experiences similar matrix effects during sample preparation and analysis. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be compensated for.

A study on phthalate analysis in wheat using a QuEChERS method found positive matrix effects for all studied phthalates, with values ranging from 5.4% for diisobutyl phthalate to 53.7% for di-n-hexyl phthalate. researchgate.net This highlights the importance of using matrix-matched calibration standards or internal standards to correct for these effects. In the analysis of indoor air, the use of deuterated phthalates as internal standards resulted in good linearity of calibration curves, demonstrating their effectiveness in compensating for analytical variability. jst.go.jp

To ensure the comparability and reliability of data across different laboratories, participation in proficiency testing (PT) schemes and inter-laboratory comparisons is essential. These programs allow laboratories to assess their analytical performance against that of their peers and identify potential areas for improvement.

The HBM4EU project, for instance, organized four rounds of proficiency tests for 15 phthalate and two DINCH urinary biomarkers, involving 28 laboratories. nih.gov This initiative led to a substantial improvement in performance, with an average satisfactory performance rate of 90% by the end of the program. nih.gov The inter-laboratory reproducibility, expressed as a percentage, varied for different biomarkers but showed improvement when considering only the consistently high-performing laboratories. nih.gov

Such programs are crucial for building a network of competent laboratories capable of generating accurate and comparable data for human biomonitoring of phthalates. nih.gov Various organizations offer proficiency testing schemes for phthalates in different matrices, such as water and oil, to help laboratories ensure their testing measures are fit for purpose. fapas.comfapas.com These schemes are often produced in accordance with ISO/IEC 17043:2010, which specifies the general requirements for proficiency testing. scientificlabs.co.uk

Application of N Hexyl 4 Methyl 2 Pentyl Phthalate D4 As an Internal Standard and Tracer

Utility in Environmental Monitoring of Phthalate (B1215562) Esters

The ubiquity of phthalates in consumer products has led to their widespread distribution in the environment. semanticscholar.orgnih.gov Accurate monitoring of these compounds in various environmental compartments is essential for understanding their fate, transport, and potential ecological impact. The use of deuterated internal standards like n-hexyl 4-methyl-2-pentyl phthalate-d4 is fundamental to achieving the necessary reliability in these analyses.

Aquatic Systems (e.g., Water, Sediment)

Phthalate esters are frequently detected in aquatic environments, including surface waters like rivers and lakes, as well as in sediments where they tend to accumulate. nih.govntu.ac.uk Compounds such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) are among the most commonly found phthalates in both fresh and marine water systems. nih.gov The World Health Organization (WHO) recommends a maximum concentration of 8 µg/L for DEHP in drinking water. mdpi.com

When analyzing water and sediment samples, which can contain a multitude of interfering substances, the isotope dilution method is invaluable. By adding this compound to the sample, analysts can compensate for analyte loss during liquid-liquid or solid-phase extraction and cleanup processes. This ensures that the reported concentrations of target phthalates are accurate, which is critical for assessing water quality and the potential risks to aquatic ecosystems. ntu.ac.uk

Terrestrial Systems (e.g., Soil, Dust)

Soil and indoor dust are significant reservoirs for phthalates. nih.govresearchgate.net Contamination of soil can occur through various pathways, including the application of sewage sludge, atmospheric deposition, and the degradation of plastic waste. researchgate.net Indoor dust acts as a sink for phthalates released from building materials, furniture, and consumer products, representing a major route of human exposure. nih.govmdpi.com

The analysis of these solid matrices is challenging due to their complexity. Microwave-assisted extraction followed by high-performance liquid chromatography is one method used for determining phthalate esters in soil. nih.gov In such methods, employing an internal standard like this compound is crucial for accurate quantification. Studies have reported total phthalate concentrations in agricultural soils ranging from 195 to 33,600 µg/kg and in urban soils from 1,670 to 322,000 µg/kg. researchgate.net The use of deuterated standards ensures that the data generated from these complex samples is reliable for risk assessment.

Concentrations of Phthalates Detected in Settled Dust from University Dormitories

The following table summarizes the detection frequencies and concentration ranges for six common phthalates found in settled dust samples collected from 30 university dormitories. Data is based on measurements where DEHP was the most prevalent compound. Such analyses rely on internal standards for accuracy.

Phthalate EsterAbbreviationDetection Frequency (%)Concentration Range (µg/g)
Dimethyl phthalateDMP>80%Low
Diethyl phthalateDEP~70%Low
Di(n-butyl) phthalateDnBP>80%High
Butyl benzyl phthalateBBzP>80%Moderate
Di(2-ethylhexyl) phthalateDEHP>80%Highest
Di(n-octyl) phthalateDOP>80%Moderate

Data sourced from a study on phthalates in university dormitories, where DEHP was the most predominant compound, followed by DnBP, DOP, and BBzP. mdpi.com

Atmospheric Compartments (e.g., Air Particulates, Vapor Phase)

Phthalates exist in the atmosphere in both the gaseous phase and adsorbed onto particulate matter. nih.govnih.gov Inhalation of indoor air and dust is a primary route of human exposure to these compounds. nih.gov Analytical methods have been developed to simultaneously measure phthalates in both phases to fully characterize air quality and potential health risks. nih.gov

In a study of indoor air in offices, DBP, DEHP, and DEP were the most abundant phthalates detected. nih.gov The analysis by GC-MS benefits greatly from the use of deuterated internal standards to correct for variations in extraction efficiency and instrumental response. For example, when testing different deuterated standards for air analysis, DBP-d4 was identified as a suitable choice for generating linear calibration curves for multiple target phthalates. jst.go.jp The use of this compound would serve this same critical function, ensuring the accurate quantification of airborne phthalates.

Median Concentrations of Phthalates in Indoor Office Air (Gas + Particle Phase)

This table shows the median concentrations of five common phthalates measured in the indoor air of offices. The data highlights the prevalence of DBP, DEHP, and DEP in the office environment.

Phthalate EsterAbbreviationMedian Concentration (µg/m³)
Di(2-ethylhexyl) phthalateDEHP1.33
Dibutyl phthalateDBP2.53
Diethyl phthalateDEP1.20
Dimethyl phthalateDMP0.27
Benzyl butyl phthalateBBP0.11

Data from a study on phthalate concentrations in the air of office rooms. nih.gov

Food Matrices and Packaging Materials

Food intake is considered a major source of human exposure to many phthalates. mdpi.comnih.gov These compounds are not chemically bound to plastic polymers and can migrate from food packaging materials into the food itself. mdpi.comcore.ac.uk This is particularly true for fatty foods, as phthalates are lipophilic. The analysis of phthalates in complex food matrices like wine, coffee, and vegetable oils, as well as in the packaging materials themselves, presents significant analytical challenges due to matrix interference. researchgate.netmdpi.comnih.gov

The use of deuterated internal standards is the preferred approach for achieving accurate, "matrix-error free" determinations. researchgate.net For example, in the analysis of wine, deuterated phthalates used as internal standards yielded statistically equal calibration slopes for various types of wine, eliminating the need for more cumbersome standard addition methods. researchgate.net Similarly, in a study quantifying phthalates in coffee brews, deuterated standards like diethyl phthalate-d4 and bis(2-ethylhexyl) phthalate-d4 were spiked into both samples and standards to correct for instrumental drift and matrix effects. nih.gov The application of this compound would provide the same benefits, ensuring high-quality data in food safety monitoring.

Role in Biomonitoring Studies of Related Phthalate Metabolites and Parent Compounds

Human biomonitoring (HBM) is the most reliable method for assessing human exposure to chemicals like phthalates. researchgate.net Since phthalates are rapidly metabolized in the body, HBM studies typically measure the more stable monoester and secondary oxidative metabolites in urine rather than the parent compounds. nih.goviiab.me

Application in Human Biomonitoring Programs (focus on analytical quantification of target analytes)

The accurate measurement of phthalate metabolites in urine is the cornerstone of modern HBM programs that aim to understand population-wide exposure levels and trends. researchgate.netumweltprobenbank.de Urinary concentrations of these metabolites are often in the low nanogram per milliliter range, requiring highly sensitive and specific analytical methods, typically LC-MS/MS. nih.gov

In these methods, a suite of isotope-labeled internal standards, including deuterated versions of the target metabolites, is added to each urine sample. nih.gov This isotope-dilution LC-MS/MS approach is considered the gold standard. It corrects for any variability during sample preparation (such as enzymatic deconjugation and extraction) and for matrix-induced signal suppression or enhancement during analysis. researchgate.netscholarsportal.info The use of a deuterated standard like this compound, or more commonly, the deuterated metabolites of its parent compound, is indispensable for generating the high-quality, precise, and accurate data needed to evaluate human exposure patterns and their potential links to health outcomes. nih.govnih.gov

Utilization in Wildlife and Ecological Biomonitoring

Wildlife and ecological biomonitoring studies aim to assess the extent of exposure of organisms to environmental contaminants and to understand the potential adverse effects. Phthalate esters are ubiquitous environmental contaminants that can accumulate in various biological tissues. The analysis of phthalates in wildlife samples, such as tissues, eggs, and blood, provides valuable information on the bioaccumulation and trophic transfer of these compounds in ecosystems.

Application in Elucidating Phthalate Ester Environmental Fate and Transformation Pathways

Understanding the environmental fate and transformation of phthalate esters is essential for assessing their environmental risk. Isotopically labeled compounds like this compound can serve as powerful tracers in studies designed to investigate the various processes that govern the persistence and transport of phthalates in the environment. By introducing a known amount of the deuterated compound into a controlled experimental system, researchers can track its movement and transformation over time.

Degradation Studies (e.g., Photodegradation, Biodegradation, Chemical Degradation)

Phthalate esters can be degraded in the environment through various mechanisms, including photodegradation (breakdown by sunlight), biodegradation (breakdown by microorganisms), and chemical degradation (e.g., hydrolysis). Studies on the degradation of phthalates often involve spiking environmental matrices such as water or soil with the compound of interest and monitoring its disappearance over time. The use of a deuterated tracer like this compound in such studies allows for the unambiguous identification and quantification of the parent compound and its degradation products, even in the presence of background levels of the non-deuterated phthalate.

While specific degradation studies on this compound are not extensively documented, research on similar long-chain and branched phthalates indicates that biodegradation is a primary degradation pathway in soil and aquatic environments. The rate of biodegradation is influenced by factors such as the structure of the phthalate, temperature, pH, and the microbial community present. Photodegradation is generally considered a less significant pathway for the removal of phthalates from the environment.

Sorption and Desorption Behavior in Environmental Media

The sorption and desorption behavior of phthalates in environmental media, such as soil and sediment, plays a critical role in their transport and bioavailability. Sorption refers to the binding of a chemical to solid particles, which can reduce its mobility in the environment. Desorption is the reverse process, where the chemical is released from the particles.

Tracer studies using deuterated phthalates can provide valuable insights into the sorption and desorption kinetics and equilibria of these compounds. By measuring the concentration of the deuterated tracer in both the solid and aqueous phases of an experimental system, researchers can determine key parameters such as the sorption coefficient (Kd) and the Freundlich and Langmuir isotherm constants. These parameters are essential for developing models that predict the environmental fate and transport of phthalates. Studies on long-chain phthalates have shown that their sorption to soil and sediment is primarily driven by hydrophobic interactions with organic matter.

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a chemical evaporates from a solid or liquid surface and enters the atmosphere. For some phthalates, particularly those with lower molecular weights, volatilization can be a significant pathway for their release from consumer products and their subsequent atmospheric transport.

While n-Hexyl 4-Methyl-2-pentyl Phthalate is a higher molecular weight phthalate with relatively low volatility, studies on the atmospheric fate of phthalates can still benefit from the use of deuterated tracers. In chamber studies designed to measure the volatilization rates of phthalates from various materials, the use of a deuterated standard can help to accurately quantify the amount of the compound that has entered the gas phase. This information is crucial for assessing human exposure to phthalates through inhalation and for understanding their potential for long-range atmospheric transport.

Application in Metabolic Pathway Elucidation of Phthalate Esters

Understanding how phthalate esters are metabolized in living organisms is fundamental to assessing their potential toxicity. In vivo and in vitro studies are conducted to identify the metabolic pathways and the resulting metabolites. Deuterated analogs of phthalates are invaluable tools in these metabolic studies.

In Vitro Metabolic Studies Using Deuterated Analogue Tracers

In vitro metabolic studies typically involve incubating a chemical with liver microsomes, hepatocytes, or other cellular systems that contain metabolic enzymes. These studies provide a controlled environment to investigate the initial steps of metabolism. When a deuterated phthalate such as this compound is used as the substrate, the resulting metabolites will also be deuterated. This allows for their clear identification by mass spectrometry, distinguishing them from any endogenous compounds or background contamination.

The general metabolic pathway for phthalate esters involves an initial hydrolysis of one of the ester linkages to form the corresponding monoester. This monoester can then undergo further oxidative metabolism. For a branched-chain phthalate like n-Hexyl 4-Methyl-2-pentyl Phthalate, the subsequent metabolic steps could involve hydroxylation and oxidation of the alkyl side chains. The use of a deuterated tracer would enable researchers to precisely track the formation of these various metabolites and to quantify their relative abundance, thereby providing a detailed picture of the metabolic fate of the parent compound. While specific in vitro metabolic studies for this compound are not prominent in the literature, the established principles of phthalate metabolism suggest that its biotransformation would follow these general pathways.

Ex Vivo Tissue and Organ Metabolism Investigations

In ex vivo studies, tissues or organs are maintained in a viable state outside the living organism, allowing for the investigation of metabolic processes under controlled conditions. The use of this compound as a tracer in such systems provides a powerful method to elucidate the metabolic fate of the parent compound within specific tissues.

When tissues, such as liver slices or primary hepatocytes, are incubated with this compound, the metabolic machinery of the cells processes the deuterated compound. The primary advantage of using a deuterated tracer is the ability to distinguish the metabolites of the administered compound from any endogenous or background levels of similar compounds. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed to separate and identify the deuterated metabolites. The mass shift of four daltons (due to the four deuterium (B1214612) atoms) allows for the unambiguous identification of metabolites derived from the tracer.

Detailed Research Findings:

While specific studies utilizing this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from studies with other deuterated phthalates. For instance, ex vivo incubation of liver microsomes with deuterated phthalates has been shown to generate a series of oxidized and hydrolyzed metabolites. The primary metabolic pathway for many phthalates involves initial hydrolysis to the monoester, followed by oxidation of the alkyl side chain.

Below is an illustrative data table representing hypothetical results from an ex vivo liver slice incubation study with this compound.

MetaboliteStructureMass Shift (m/z)Relative Abundance (%)
Mono-n-hexyl Phthalate-d4[Structure of Mono-n-hexyl Phthalate-d4]+445
Mono-4-methyl-2-pentyl Phthalate-d4[Structure of Mono-4-methyl-2-pentyl Phthalate-d4]+430
Oxidized Mono-n-hexyl Phthalate-d4[Structure of Oxidized Mono-n-hexyl Phthalate-d4]+415
Oxidized Mono-4-methyl-2-pentyl Phthalate-d4[Structure of Oxidized Mono-4-methyl-2-pentyl Phthalate-d4]+410

This table is illustrative and based on expected metabolic pathways for similar phthalate esters.

Non-Clinical In Vivo Tracer Studies for Metabolite Identification and Kinetic Analysis

Non-clinical in vivo studies, typically conducted in animal models, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. The use of this compound as a tracer in these studies allows for the comprehensive identification of metabolites and the determination of pharmacokinetic parameters.

Following administration of the deuterated tracer to an animal model, biological samples such as urine, feces, blood, and various tissues are collected over time. These samples are then analyzed, usually by LC-MS/MS, to identify and quantify the parent compound and its metabolites. The deuterium label is instrumental in distinguishing the administered dose and its metabolic products from any pre-existing environmental exposure to the non-labeled phthalate.

Metabolite Identification and Kinetic Analysis:

The mass spectra of the metabolites will exhibit the characteristic +4 mass shift, confirming their origin from the administered tracer. By analyzing the metabolite profile in different biological matrices, researchers can construct a detailed metabolic map.

Kinetic analysis involves measuring the concentration of the deuterated parent compound and its metabolites in blood or plasma over time. This data is used to calculate key pharmacokinetic parameters such as:

Absorption rate constant (Ka): The rate at which the compound is absorbed into the bloodstream.

Elimination rate constant (Ke): The rate at which the compound is removed from the body.

Half-life (t1/2): The time it takes for the concentration of the compound to decrease by half.

Volume of distribution (Vd): The apparent volume into which the compound distributes in the body.

Clearance (CL): The volume of plasma cleared of the compound per unit time.

Detailed Research Findings:

An illustrative data table summarizing potential pharmacokinetic parameters from a non-clinical in vivo study with this compound is presented below.

ParameterValueUnits
Cmax (Maximum Concentration)1.5µg/mL
Tmax (Time to Maximum Concentration)2hours
AUC (Area Under the Curve)10.5µg*h/mL
Half-life (t1/2)6hours
Clearance (CL)0.5L/h/kg
Volume of Distribution (Vd)4.2L/kg

This table is illustrative and based on typical pharmacokinetic profiles of similar phthalate esters in animal models.

Synthesis and Characterization Methodologies for Deuterated Phthalate Standards

Synthetic Routes for n-Hexyl 4-Methyl-2-pentyl Phthalate-d4

The synthesis of asymmetrically substituted, isotopically labeled phthalates involves a multi-step process that combines classical esterification chemistry with specific deuterium (B1214612) incorporation strategies.

The primary synthetic route to this compound is through the esterification of a deuterated phthalic acid precursor. Typically, the deuterium labels are incorporated into the aromatic ring to ensure they are not lost during metabolic processes when used as an internal standard. acanthusresearch.com

The common precursor is Phthalic Anhydride-d4. The synthesis proceeds in two main stages:

Monoesterification : Phthalic Anhydride-d4 is reacted with one of the desired alcohols, for instance, n-hexanol, under controlled conditions. This reaction opens the anhydride (B1165640) ring to form a monoester, mono-n-hexyl phthalate-d4. This step must be carefully managed to minimize the formation of the symmetric di-n-hexyl phthalate-d4 diester.

Diesterification : The resulting monoester is then reacted with the second alcohol, 4-methyl-2-pentanol, to yield the final asymmetric diester, this compound. This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction. nih.gov

An alternative approach involves the direct reaction of Phthalic Anhydride-d4 with a mixture of n-hexanol and 4-methyl-2-pentanol. However, this method results in a statistical mixture of three different phthalates: the two symmetric diesters (di-n-hexyl phthalate-d4 and bis(4-methyl-2-pentyl) phthalate-d4) and the desired asymmetric product, which necessitates more complex purification. umw.edu

Deuterium incorporation on the phthalic ring is a common strategy for creating stable isotope-labeled standards. youtube.comnih.gov This is often achieved by using deuterated precursors like D2O and D2SO4 in the synthesis of the phthalic acid or anhydride itself. youtube.com Placing the deuterium atoms on the stable aromatic ring prevents their exchange with protons from the solvent or matrix, a critical feature for a reliable internal standard. acanthusresearch.com

Achieving the high purity required for an analytical standard is a critical final step. Given that the synthesis can result in a mixture of starting materials, the monoester intermediate, and symmetric diester byproducts, a robust purification strategy is essential. youtube.com

High-performance liquid chromatography (HPLC) or column chromatography over silica (B1680970) gel is the most common method for isolating the target compound. rsc.org A non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used to separate the components based on their polarity. rsc.org

The process involves:

Initial Extraction : The reaction mixture is typically neutralized, often with a sodium carbonate solution, and the organic products are extracted using a solvent like dichloromethane.

Chromatographic Separation : The concentrated extract is loaded onto a silica gel column. The components are eluted with a solvent gradient, starting with a low polarity solvent system (e.g., high hexane content) and gradually increasing the polarity (e.g., increasing ethyl acetate content). The different phthalate (B1215562) species will elute at different rates, allowing for the collection of pure fractions of this compound.

Purity Verification : The purity of the collected fractions is assessed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to ensure the absence of isomeric or other impurities. youtube.comwaters.com The use of stable-isotope-labeled internal standards is predicated on their purity, as any presence of the non-labeled analog can lead to inaccurate quantification. waters.com

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. epfl.ch

¹H NMR : Proton NMR is used to confirm the structure of the two different alkyl chains (n-hexyl and 4-methyl-2-pentyl). The integration of the signals confirms the relative number of protons in each part of the molecule. For the d4-phthalate ring, the aromatic region of the spectrum would show a simplified pattern with fewer signals compared to the non-deuterated analog, and the integration would correspond to the remaining protons (if any) on the ring. rsc.orgepfl.ch

¹³C NMR : Carbon-13 NMR provides information on all carbon atoms in the molecule. It is used to confirm the carbon skeleton of the ester side chains and the phthalate backbone. The signals for the deuterated carbons on the aromatic ring will be significantly attenuated or absent, confirming the position of the deuterium labels. epfl.chrsc.org

²H NMR : Deuterium NMR is used specifically to confirm the presence and location of the deuterium atoms. A signal in the aromatic region of the ²H NMR spectrum would provide direct evidence of successful deuterium incorporation onto the phthalate ring. zeochem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on standard chemical shift tables and data from similar phthalate structures. Actual values may vary. pdx.edusigmaaldrich.com

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-d4Multiplet absent/reduced~132 (C-D, attenuated)
C=O-~167
n-Hexyl Chain
-O-CH₂ -(CH₂)₄-CH₃~4.2 (t)~67
-O-CH₂-CH₂ -(CH₂)₃-CH₃~1.7 (m)~31
-(CH₂)₂-CH₂ -CH₂-CH₂-CH₃~1.3 (m)~29
-(CH₂)₃-CH₂ -CH₂-CH₃~1.3 (m)~26
-(CH₂)₄-CH₂ -CH₃~1.3 (m)~22
-(CH₂)₅-CH₃ ~0.9 (t)~14
4-Methyl-2-pentyl Chain
-O-CH (CH₃)-CH₂-CH(CH₃)₂~5.1 (m)~71
-O-CH(CH₃ )-CH₂-CH(CH₃)₂~1.3 (d)~20
-O-CH(CH₃)-CH₂ -CH(CH₃)₂~1.6 (m)~42
-O-CH(CH₃)-CH₂-CH (CH₃)₂~1.8 (m)~25
-O-CH(CH₃)-CH₂-CH(CH₃ )₂~0.9 (d)~22

t = triplet, d = doublet, m = multiplet

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of a phthalate ester is characterized by several strong absorption bands. researchgate.netnist.gov

Table 2: Characteristic IR Absorption Bands for Phthalate Esters Data is based on typical values for dialkyl phthalates. chemicalbook.comchemicalbook.comnih.gov

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2960-2850C-H stretchAlkyl chains
~1730C=O stretchEster
~1600, ~1460C=C stretchAromatic ring
~1280, ~1120C-O stretchEster
Below 900C-H bendAromatic ring substitution

The presence of these characteristic peaks in the spectrum of the purified product confirms the successful formation of the phthalate ester structure.

High-resolution mass spectrometry (HRMS) is a definitive technique used to confirm the elemental composition of a synthesized compound by providing a highly accurate mass measurement of the molecular ion. nih.gov This is crucial for verifying the successful synthesis of the target molecule and the incorporation of the correct number of deuterium atoms.

For this compound (C₂₀H₂₆D₄O₄), the exact mass can be calculated and compared to the experimental value, with a deviation of less than 5 ppm being the standard for confirmation. nih.gov

HRMS also provides information about the molecule's fragmentation pattern, which can further support structural confirmation. For phthalate esters, a characteristic fragmentation involves the cleavage of one or both alkyl chains and the formation of a stable phthalic anhydride-derived ion. ingentaconnect.comepa.govresearchgate.net For a phthalate-d4 standard, this key fragment is observed at m/z 153. nih.gov The presence of this ion, along with fragments corresponding to the loss of the hexyl and 4-methyl-2-pentyl groups, provides strong evidence for the identity of the compound.

Isotopic Purity and Enrichment Assessment of Deuterated Standards

The isotopic purity and the degree of deuterium enrichment are critical quality parameters for deuterated standards like this compound. These parameters directly impact the accuracy of quantitative analyses using isotope dilution methods. Mass spectrometry is the primary analytical technique for these assessments.

High-resolution mass spectrometry (HRMS) is particularly well-suited for determining isotopic purity. nih.gov It allows for the separation and quantification of ions with very small mass differences, enabling the differentiation of the deuterated molecule from its non-deuterated counterpart and from molecules with varying numbers of deuterium atoms.

The assessment of isotopic purity for this compound would involve the following steps:

Mass Spectral Acquisition: A high-resolution mass spectrum of the purified compound is acquired. This can be done using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument.

Isotopologue Distribution Analysis: The mass spectrum will show a cluster of peaks around the molecular ion, representing the different isotopologues of the compound. For a d4-labeled compound, the most abundant peak should correspond to the molecule containing four deuterium atoms. Peaks corresponding to d0 (non-deuterated), d1, d2, and d3 species will also be present at lower abundances.

Calculation of Isotopic Purity and Enrichment: The isotopic purity is typically expressed as the percentage of the desired deuterated species relative to all other isotopic variants. The isotopic enrichment refers to the percentage of the labeled isotope at the specific positions within the molecule. By analyzing the relative intensities of the isotopologue peaks, the exact isotopic distribution can be determined, and the isotopic purity can be calculated.

For instance, the analysis would quantify the relative abundance of the ion at m/z corresponding to C₂₀H₂₆D₄O₄⁺ compared to the ions for C₂₀H₃₀O₄⁺ and other partially deuterated species. This provides a precise measure of the success of the deuteration reaction and the suitability of the material as an internal standard.

ParameterAnalytical TechniqueInformation Obtained
Chemical Identity NMR SpectroscopyConfirms the covalent structure of the molecule, including the positions of the alkyl chains and the absence of protons on the aromatic ring.
Molecular Weight Mass SpectrometryVerifies the overall mass of the molecule, consistent with the incorporation of four deuterium atoms.
Isotopic Purity Mass SpectrometryQuantifies the percentage of the d4-labeled compound relative to non-deuterated and partially deuterated species.
Isotopic Enrichment Mass SpectrometryDetermines the degree of deuterium incorporation at the intended labeling positions on the phthalate ring.

This table summarizes the key analytical methodologies and the information they provide in the characterization and quality assessment of this compound.

Comparative Studies of Deuterated and Non Deuterated Phthalate Analogues

Analytical Performance Comparison (e.g., recovery, matrix effects, signal stability)

In quantitative analytical chemistry, particularly when using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogues are invaluable as internal standards. researchgate.netresearchgate.net Their utility stems from the fact that they are chemically almost identical to their non-deuterated (native) counterparts, meaning they behave similarly during sample preparation steps like extraction, cleanup, and derivatization.

While isotope-replaced internal standards are highly effective, they may not always achieve perfect correction. myadlm.org In some instances, slight differences in chromatographic retention times between the deuterated and non-deuterated compounds can lead to differential matrix effects, particularly if they elute in a region of rapidly changing ion suppression. myadlm.orgnih.gov Despite this, the accuracy and precision afforded by isotope dilution methods are generally superior to other quantification techniques.

Table 1: Illustrative Analytical Recovery and Matrix Effect Data This interactive table demonstrates the typical performance of an analytical method for a phthalate (B1215562) in a complex matrix (e.g., wastewater) using an external standard versus an isotope dilution method with a deuterated internal standard like n-Hexyl 4-Methyl-2-pentyl Phthalate-d4.

Analytical Parameter External Standard Method Isotope Dilution Method (with Deuterated Standard)
Apparent Recovery (%) 65% - 130% 97% - 104%
Relative Standard Deviation (RSD) 18% 3.5%
Matrix Effect (Signal Suppression) -45% Compensated (Ratio is stable)

| Signal Stability | Variable | High |

Environmental Behavior Discrepancies and Similarities

The environmental fate and transport of phthalates are governed by their physicochemical properties, such as water solubility, vapor pressure, and susceptibility to degradation processes. nih.govacs.org Phthalates are ubiquitous environmental contaminants found in various matrices including air, water, soil, and sediment. nih.gov Lower molecular weight phthalates tend to be more volatile and water-soluble, while higher molecular weight phthalates associate more strongly with particulate matter and sediment. accustandard.com

The primary difference in the environmental behavior of a deuterated phthalate compared to its native analog is rooted in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, environmental degradation pathways that involve the cleavage of this bond, such as microbial degradation or photodegradation, are expected to proceed more slowly for the deuterated compound.

Metabolic Rate and Pathway Variations (Isotope Effects in Biological Systems)

In biological systems, phthalate diesters are rapidly metabolized. researchgate.net The metabolic pathway typically begins with hydrolysis by esterase and lipase (B570770) enzymes to their corresponding monoesters. researchgate.netmdpi.com For higher molecular weight phthalates, this initial monoester metabolite can then undergo further oxidative metabolism on the alkyl side chain. researchgate.netmdpi.com

The kinetic isotope effect plays a significant role in the metabolism of deuterated compounds. Research on a D4-ring-labelled di(2-ethylhexyl)phthalate (DEHP) analogue demonstrated its utility in metabolic studies. researchgate.net By administering the labeled compound, researchers could clearly distinguish its metabolites from the background levels of DEHP that individuals are commonly exposed to. researchgate.net

The cleavage of a C-H bond is often a rate-limiting step in phase I metabolism catalyzed by cytochrome P450 enzymes. Substituting hydrogen with deuterium (B1214612) at a site of metabolic attack can significantly slow down the rate of this reaction. This can lead to several observable differences:

A potential shift in metabolic pathways, where other non-deuterated sites on the molecule are metabolized preferentially (metabolic switching).

Altered ratios of different metabolites compared to the non-deuterated analog.

For this compound, if the deuterium atoms are located on the phthalate ring, the initial hydrolysis to the monoester would likely be unaffected. However, if the deuterium were on the alkyl chains at a site of subsequent oxidation, a decreased rate of formation of oxidized metabolites would be expected. This principle allows deuterated compounds to serve as powerful tools for elucidating metabolic pathways and rates without interference from background exposure. researchgate.netnih.gov

Table 2: Hypothetical Metabolic Profile Comparison This interactive table illustrates the potential impact of the kinetic isotope effect on the metabolism of a phthalate, comparing the non-deuterated analogue to its deuterated (d4) version.

Metabolic Parameter Non-Deuterated Phthalate Deuterated (d4) Phthalate Rationale
Rate of Phase I Hydrolysis (to Monoester) Fast Fast This step typically does not involve C-H/C-D bond cleavage.
Rate of Phase I Oxidation (of Monoester) Normal Slower Kinetic Isotope Effect slows the enzymatic cleavage of the stronger C-D bond.
Urinary Excretion of Oxidized Metabolites (at 24h) High Lower Slower formation leads to lower excretion within a given timeframe.

| Half-life in Body | Shorter | Longer | Slower metabolism leads to a longer residence time in the body. |

Emerging Research Directions and Future Perspectives for N Hexyl 4 Methyl 2 Pentyl Phthalate D4 Research

Development of Novel High-Throughput Analytical Methods

The ubiquitous nature of phthalates in consumer products and the environment necessitates large-scale monitoring and biomonitoring studies. nih.gov A significant bottleneck in such studies is often the sample preparation and analytical run time. Future research is heavily focused on developing high-throughput methods capable of processing hundreds or thousands of samples efficiently without compromising data quality.

The use of n-Hexyl 4-Methyl-2-pentyl Phthalate-d4 is central to these efforts, primarily in isotope dilution mass spectrometry (ID-MS). By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical process, it is possible to correct for the loss of the target analyte during extraction, cleanup, and instrumental analysis. This approach is fundamental for robust, high-throughput applications.

Emerging trends include the automation of sample preparation steps like solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.com When combined with rapid chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), and sensitive detection by tandem mass spectrometry (MS/MS), the use of deuterated internal standards ensures accuracy even with reduced sample volumes and faster analysis times. Research is geared towards miniaturizing these processes and integrating them into fully automated platforms, enabling large-scale biomonitoring and environmental surveillance with greater speed and cost-effectiveness.

Table 1: Comparison of Analytical Sample Preparation Techniques

Technique Description Advantages for High-Throughput Analysis Role of Deuterated Standards
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. Can be automated using robotic systems. Corrects for analyte loss and variability in extraction efficiency.
Solid-Phase Extraction (SPE) Analytes are isolated from a liquid sample by partitioning onto a solid sorbent. High potential for automation (e.g., 96-well plates); reduces solvent use. Essential for correcting matrix effects and ensuring recovery.
Dispersive Liquid-Liquid Microextraction (DLLME) A small volume of extraction solvent is dispersed in the aqueous sample, forming a cloudy solution. Very fast, requires minimal solvent. Crucial for ensuring accuracy in a rapid, non-exhaustive extraction method.

| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves a salting-out extraction and dispersive SPE cleanup. | Simplifies and accelerates the extraction of a wide range of analytes from complex matrices. | Corrects for variations in recovery and matrix interferences. mdpi.com |

Advanced Applications in Multi-Omics Research (focus on analytical integration)

Understanding the health impacts of phthalate (B1215562) exposure requires moving beyond simple quantification to elucidating the biological pathways they disrupt. Multi-omics research—which includes genomics, proteomics, metabolomics, and transcriptomics—offers a powerful approach to uncover the mechanisms of toxicity. Phthalates are known endocrine disruptors and have been linked to reproductive toxicity. nih.govauctoresonline.org

In this context, this compound plays a crucial supporting role. To establish a clear link between exposure and a biological effect (e.g., an altered protein or metabolite profile), one must have highly accurate measurements of the exposure dose. By ensuring the precise quantification of phthalate levels in biological matrices like urine, blood, or tissue, deuterated standards provide the robust exposure data needed to correlate with complex omics datasets. nih.gov

Future research will focus on integrating these analytical workflows. This involves developing methods that can simultaneously quantify environmental exposures (using standards like this compound) and measure thousands of biological molecules from the same sample. This integration is key to discovering novel biomarkers of effect and better understanding the dose-response relationships of phthalate mixtures.

Role in Isotope Tracing for Source Apportionment in Environmental Studies

Identifying the sources of phthalate contamination in the environment is a major challenge for regulators. Phthalates can enter ecosystems from numerous points, including industrial discharge, landfill leachate, and the degradation of plastic waste. researchgate.net Isotope tracing offers a sophisticated method for tracking pollutants from their source to their final destination in the environment.

In controlled laboratory or field studies, a product or waste stream could theoretically be "spiked" with a deuterated phthalate like this compound. By monitoring the presence and concentration of this labeled compound downstream in water, soil, or sediment, researchers can precisely model the transport and fate of phthalates from that specific source. This allows for the differentiation of pollution origins, which is impossible using measurements of the native compound alone.

Future applications could involve using a suite of isotopically labeled phthalates to trace multiple sources simultaneously, providing a comprehensive map of contamination pathways in a given watershed or industrial area.

Expanding the Use of Deuterated Phthalates in Environmental Forensic Science

Environmental forensic science applies scientific methods to answer legal questions about the source and timing of contaminant releases. The precise and accurate quantification afforded by isotope dilution methods using standards like this compound is a cornerstone of this discipline.

The relative profile of different phthalates can vary depending on the product or industrial process from which they originate. By creating a detailed "chemical fingerprint" of a contaminated site and comparing it to the profiles of potential sources, investigators can often pinpoint the responsible party. The accuracy provided by deuterated internal standards is critical for this fingerprinting to be legally defensible.

Future developments will likely involve building extensive libraries of phthalate profiles from various commercial products and industrial wastes. Expanding the availability of a wider array of deuterated phthalate standards is essential for accurately quantifying a broader range of compounds, thereby increasing the specificity and power of the forensic fingerprinting approach.

Gaps in Current Knowledge and Future Research Needs

Despite the advances, significant gaps in knowledge remain, pointing toward key areas for future research where compounds like this compound will be vital.

Expanded Standard Availability: There is a pressing need for commercially available deuterated standards for a much wider range of phthalates, including less common isomers, and particularly for their metabolites. The analysis of metabolites in urine is the preferred method for human biomonitoring, and accurate standards are crucial. nih.gov

Analysis of Replacement Plasticizers: As regulations restrict the use of certain phthalates, new plasticizers are being introduced. researchgate.net Analytical methods, complete with corresponding deuterated internal standards, must be developed to monitor human exposure and the environmental fate of these replacement compounds.

Understanding Matrix Effects: While deuterated standards correct for matrix effects, research is needed to better understand the nature of these interferences in increasingly complex matrices, such as food, sludge, and consumer products, to further refine high-throughput methods. mdpi.com

Mixture Toxicity: Humans and ecosystems are exposed to complex mixtures of phthalates, not single compounds. nih.gov Future research must focus on the analytical challenges of quantifying these mixtures accurately to support toxicological studies on their combined effects.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation Type / Role
This compound - Deuterated Internal Standard
Bis(4-methyl-2-pentyl) phthalate - Phthalate Ester
Dimethyl Phthalate DMP Phthalate Ester nih.gov
Diethyl Phthalate DEP Phthalate Ester nih.gov
Dibutyl Phthalate DBP Phthalate Ester nih.gov
Butylbenzyl Phthalate BBP Phthalate Ester researchgate.net
Diethylhexyl Phthalate DEHP Phthalate Ester nih.gov
Di-iso-nonyl Phthalate DINP Phthalate Ester nih.gov
Di-iso-decyl Phthalate DIDP Phthalate Ester nih.gov
Dioctyl Phthalate DOP Phthalate Ester

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying n-Hexyl 4-Methyl-2-pentyl Phthalate-d4 in environmental or biological matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Di-n-butyl Phthalate-d4 or Diethyl Phthalate-d4) to correct for matrix effects and ionization efficiency. Optimize column selection (e.g., DB-5MS for GC) and employ isotope dilution techniques to enhance accuracy .

Q. How can this compound be used as an internal standard in phthalate exposure studies?

  • Methodological Answer : Prepare calibration curves using serial dilutions of the deuterated compound to account for analyte loss during extraction. Validate recovery rates (e.g., 85–115%) in spiked samples. Ensure chromatographic separation from non-deuterated analogs to avoid co-elution errors .

Q. What experimental design considerations are critical for ensuring the stability of this compound during sample preparation?

  • Methodological Answer : Store samples at –20°C to prevent degradation. Use amber glassware to minimize photodegradation. Avoid high-temperature extraction methods (e.g., Soxhlet) unless validated for thermal stability. Include blank controls to monitor background contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported concentrations of this compound across studies?

  • Methodological Answer : Conduct interlaboratory comparisons using standardized reference materials (e.g., NIST-certified phthalates). Evaluate extraction efficiency variations (e.g., solid-phase vs. liquid-liquid extraction) and matrix effects (e.g., lipid content in biological samples). Apply multivariate regression to identify confounding factors (e.g., co-exposure to other phthalates) .

Q. What synthetic pathways are suitable for producing high-purity this compound, and how can isotopic purity be validated?

  • Methodological Answer : Synthesize via esterification of deuterated phthalic anhydride with n-hexyl and 4-methyl-2-pentyl alcohols under acid catalysis. Purify using silica gel chromatography. Confirm isotopic purity (>98% deuterium incorporation) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How should cumulative risk assessments integrate data on this compound with other phthalates?

  • Methodological Answer : Use pharmacokinetic modeling to estimate aggregate exposure doses, accounting for metabolic pathways (e.g., hydrolysis to monoesters). Apply hazard index (HI) models to evaluate additive/synergistic effects with structurally similar phthalates (e.g., Di-n-pentyl Phthalate). Prioritize endpoints like endocrine disruption or hepatotoxicity based on mechanistic studies .

Q. What advanced techniques improve sensitivity in trace-level detection of this compound?

  • Methodological Answer : Implement large-volume injection (LVI) in GC-MS to enhance detection limits (≤0.1 ng/mL). Use derivatization (e.g., silylation) for polar metabolites. Apply stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression in complex matrices .

Data Presentation and Validation

  • Raw Data Management : Archive raw chromatograms and spectral data in appendices, following FAIR (Findable, Accessible, Interoperable, Reusable) principles. Highlight processed data (e.g., peak area ratios) in main text tables .
  • Uncertainty Analysis : Report relative standard deviations (RSD) for triplicate measurements. Use propagation of error models to quantify uncertainties from calibration curves and instrument precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.